Benzo[b]thiophene-3-carboxamide
Overview
Description
Benzo[b]thiophene-3-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . It is also known as Thianaphthene-3-carboxaldehyde .
Synthesis Analysis
The synthesis of Benzo[b]thiophene-3-carboxamide involves a one-step intermolecular manner from easily available o-silylaryl triflates and alkynyl sulfides . Another method involves a tandem-type, cyclization–addition sequence in the presence of a rhodium catalyst .Molecular Structure Analysis
The molecular structure of Benzo[b]thiophene-3-carboxamide involves a five-membered heteroaromatic compound containing a sulfur atom . The 1H NMR and H–H COSY spectra show sharp singlet at 12.87 ppm corresponding to the phenolic –OH (D2O exchangeable) and broad singlet at 6.36 ppm corresponding to aromatic –NH2 (D2O exchangeable) .Chemical Reactions Analysis
Benzo[b]thiophene-3-carboxamide undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . It also undergoes reactions with alkynyl sulfides affording benzo[b]thiophenes .Scientific Research Applications
Inhibition of Cell Adhesion and Anti-inflammatory Properties
Benzo[b]thiophene-3-carboxamide derivatives have been identified as significant in inhibiting cell adhesion and possessing anti-inflammatory properties. Studies have demonstrated that these compounds can decrease the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules like E-selectin, ICAM-1, and VCAM-1. One particular compound, PD 144795, was found to be orally active in various models of inflammation, highlighting its potential as an anti-inflammatory agent (Boschelli et al., 1995).
Wide Spectrum of Pharmacological Properties
Benzo[b]thiophene derivatives are of current interest due to their broad spectrum of pharmacological properties. They have been employed in the synthesis of several new derivatives, such as thiadiazoles, oxadiazoles, and pyrazolin, which have been characterized for their antibacterial, antifungal, and anti-inflammatory activities. Many of these molecules have shown potent efficacy, underscoring the versatility of benzo[b]thiophene-based compounds in medicinal chemistry (Isloor et al., 2010).
Safety And Hazards
Future Directions
The future directions of research on Benzo[b]thiophene-3-carboxamide could involve the design and synthesis of a series of benzo[b]thiophene-2-carboxamide derivatives as potential STING agonists . Additionally, the therapeutic importance of synthetic thiophene, a related compound, has been highlighted, indicating potential future directions in medicinal chemistry research .
properties
IUPAC Name |
1-benzothiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJDOADTRZGPJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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